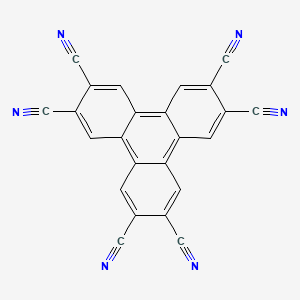
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride
Overview
Description
Benzimidazole derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological activities . They can be part of larger molecules and contribute to their properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide information about the optimized geometrical structure, electronic, and vibrational features .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions . They can act as ligands in metal complexes or participate in reactions to form larger molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their structure and substituents. They are usually solid and highly soluble in water and other polar solvents . Their reactivity can be analyzed using techniques like UV-vis spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound is synthesized through direct copper-catalyzed amination, which is significant in medicinal chemistry for solubility and DNA intercalation, as well as in materials chemistry for fluorescence properties (Masters et al., 2011).
Chemical Reactivity and Derivatives : Research includes the synthesis of various derivatives of the compound for potential use as anthelmintic agents (Shivakumar et al., 2018).
Material Science and Physical Chemistry
- Polyimide Films for Display Technology : The compound is used in the synthesis of diamines for the production of polyimide films with ultra-low thermal expansion coefficients, suitable for flexible display substrates (Qian et al., 2020).
Pharmacology and Medicinal Chemistry
Anticancer Properties : Studies have explored the use of benzimidazole-based derivatives, including this compound, in the construction of complexes with potential anticancer activities (Zhao et al., 2015).
Inhibitor Synthesis : There's research into the synthesis of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, using derivatives of the compound (Latli et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been found to have a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives show a wide range of chemical and biological properties . These properties could be attributed to the presence of a positive charge on either of two nitrogen atoms, which allows it to show two equivalent tautomeric forms .
Biochemical Pathways
Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Pharmacokinetics
It’s known that a large share of benzimidazole derivatives exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Result of Action
It’s known that imidazole derivatives show different biological activities .
Safety and Hazards
Future Directions
The future research on benzimidazole derivatives is likely to focus on exploring their potential as therapeutic agents. Their wide range of biological activities makes them promising candidates for the development of new drugs . Further studies are needed to fully understand their mechanisms of action and optimize their properties for therapeutic use.
properties
IUPAC Name |
6-(2-methylbenzimidazol-1-yl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4.ClH/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13;/h2-8H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZJIYBLGTIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine hydrochloride | |
CAS RN |
1431963-77-7 | |
| Record name | 3-Pyridinamine, 6-(2-methyl-1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)



![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)








